1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate
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Description
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C17H13F3N4O3S and its molecular weight is 410.37. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Research on related compounds has explored their synthesis and potential biological activities. For example, Shainova et al. (2019) discussed the synthesis and biological evaluation of 3-O-substituted 1-benzyl-6-oxo-1,6-dihydropyridazine derivatives, highlighting the process of obtaining novel compounds with potential biological properties Shainova et al., 2019. This study provides insight into the synthetic pathways that could be relevant for compounds with similar structures.
Antimicrobial Properties
Compounds within the same chemical family have been evaluated for their antimicrobial properties. Gilani et al. (2016) synthesized novel thiazolidin-4-ones and azetidin-2-ones derivatives from N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide, investigating their antimicrobial effectiveness against a range of pathogens Gilani et al., 2016. The study demonstrated that azetidin-2-ones derivatives showed significant activity, suggesting potential applications in developing new antimicrobial agents.
Pharmacological Evaluation
Mistry and Desai (2006) focused on the rapid and efficient synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, and their pharmacological evaluation, particularly for antibacterial and antifungal activities Mistry & Desai, 2006. Such research underscores the importance of these compounds in the development of new therapeutic agents.
Antioxidant Activity
George et al. (2010) synthesized and evaluated the antioxidant activity of certain thioxo dihydropyrimidinone derivatives, indicating the potential of related compounds in antioxidant applications George et al., 2010. This highlights another avenue of research for similar compounds, focusing on their ability to mitigate oxidative stress.
Properties
IUPAC Name |
[1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl] 1-methyl-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O3S/c1-23-13(25)6-5-11(22-23)15(26)27-9-7-24(8-9)16-21-14-10(17(18,19)20)3-2-4-12(14)28-16/h2-6,9H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBXOOLOEBVYSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)OC2CN(C2)C3=NC4=C(C=CC=C4S3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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